![molecular formula C12H17BrClNO B2918089 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride CAS No. 2377035-88-4](/img/structure/B2918089.png)
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is a chemical compound with the IUPAC name 4-(3-bromobenzyl)piperidin-4-ol hydrochloride . It has a molecular weight of 306.63 and 292.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is 1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 306.63 and 292.6 . More detailed physical and chemical properties can be found in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Pharmacological Applications
Ohmefentanyl and Its Stereoisomers Chemistry and Pharmacology
Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, showcases the significance of stereochemistry in pharmacological activity. Research highlights the variation in biological properties among cis-stereoisomers, offering a foundation for exploring the molecular interactions with opioid receptors. This suggests potential applications in designing novel analgesics or investigating receptor binding mechanisms (Brine et al., 1997).
Environmental Toxicology
Occurrence and Toxicity of Antimicrobial Triclosan and By-products
Studies on triclosan, an antimicrobial agent found in numerous consumer products, demonstrate the environmental persistence and potential toxicity of chlorinated phenols, which share structural similarities with the bromophenyl group in the compound of interest. These findings highlight concerns over environmental accumulation and the need for assessing the impact of related compounds on ecosystems and human health (Bedoux et al., 2012).
Organic Chemistry and Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This research presents a synthesis method relevant to creating intermediates for pharmaceuticals, demonstrating the utility of halogenated compounds in organic synthesis. The methodologies for bromination and functional group manipulation offer insights into synthesizing structurally related compounds, potentially including "4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride" (Qiu et al., 2009).
Analytical Chemistry
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol
Research on chemosensors utilizing 4-methyl-2,6-diformylphenol for detecting various analytes, including metal ions and neutral molecules, exemplifies the broad applicability of functionalized phenols in analytical chemistry. Such studies may inspire the development of sensors or diagnostic tools based on the chemical structure of interest (Roy, 2021).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it’s recommended to refer to its MSDS .
Propiedades
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

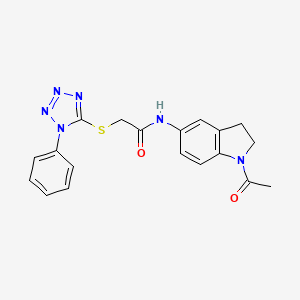
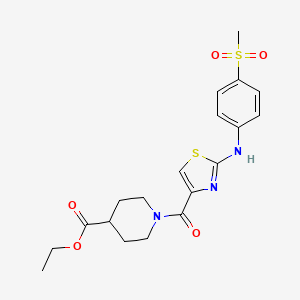
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)
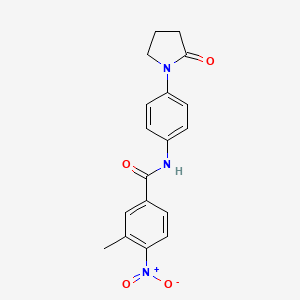
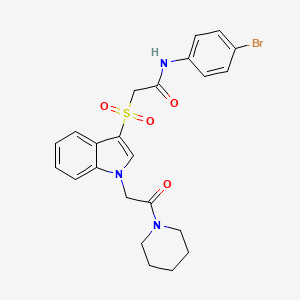
![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)


![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
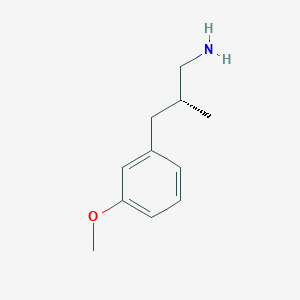
![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)
![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)